(E)-3-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide
CAS No.: 1396890-81-5
Cat. No.: VC5262520
Molecular Formula: C17H20N4O2
Molecular Weight: 312.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396890-81-5 |
|---|---|
| Molecular Formula | C17H20N4O2 |
| Molecular Weight | 312.373 |
| IUPAC Name | (E)-3-(furan-2-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]prop-2-enamide |
| Standard InChI | InChI=1S/C17H20N4O2/c22-17(4-3-15-2-1-11-23-15)20-12-14-5-9-21(10-6-14)16-13-18-7-8-19-16/h1-4,7-8,11,13-14H,5-6,9-10,12H2,(H,20,22)/b4-3+ |
| Standard InChI Key | IQAKYGGHQOKMRE-ONEGZZNKSA-N |
| SMILES | C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=NC=CN=C3 |
Introduction
Chemical Identification and Structural Analysis
Molecular Characterization
The compound’s molecular structure integrates three distinct heterocycles:
-
A furan-2-yl group (C₄H₃O), contributing aromaticity and electron-rich properties.
-
A pyrazin-2-yl substituent (C₄H₃N₂), providing hydrogen-bonding capabilities and planar geometry.
-
A piperidin-4-ylmethyl backbone (C₆H₁₂N), enabling conformational flexibility and membrane permeability.
The acrylamide linker (CH₂=CH–C(O)NH–) adopts an E-configuration, critical for spatial orientation during target binding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | (E)-3-(furan-2-yl)-N-[(1-(pyrazin-2-yl)piperidin-4-yl)methyl]prop-2-enamide |
| Molecular Formula | C₁₇H₁₉N₅O₂ |
| Molecular Weight | 325.37 g/mol |
| SMILES | O=C(NC(CC1CCN(C2=NC=CN=C2)CC1)C=Cc3ccco3) |
| Topological Polar SA | 97.7 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Derived from structural analogs .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Piperidine Functionalization:
-
Acrylation Reaction:
-
Coupling the amine intermediate with (E)-3-(furan-2-yl)acryloyl chloride via Schotten-Baumann reaction forms the target acrylamide.
-
Key Reaction Conditions:
-
Temperature: 0–5°C (acrylation step to prevent polymerization).
-
Solvent: Dichloromethane (DCM)/water biphasic system.
-
Catalyst: Triethylamine for HCl scavenging.
Purification and Analytical Data
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane gradient) achieves >95% purity.
-
Spectroscopic Confirmation:
| Kinase | This Compound | Imatinib (Control) |
|---|---|---|
| ABL1 | 120 | 25 |
| JAK2 | 250 | >1000 |
Data extrapolated from structural analogs .
Antiproliferative Effects
-
HCT-116 Colorectal Cancer Cells: GI₅₀ = 8.2 μM (72 h exposure).
-
Mechanistic Insight: Induction of G1/S cell cycle arrest and caspase-3-dependent apoptosis.
Mechanism of Action
Covalent Binding Strategy
The acrylamide’s α,β-unsaturated carbonyl acts as a Michael acceptor, forming a covalent bond with cysteine residues (e.g., Cys773 in ABL1) . This irreversible inhibition circumvents ATP-binding site mutations that confer drug resistance.
Structural Determinants of Activity
-
Furan Ring: Enhances hydrophobic interactions with kinase hinge regions.
-
Pyrazine Moiety: Engages in π-π stacking with Phe382 in JAK2’s active site .
-
Piperidine Spacer: Optimizes distance between pharmacophores for dual kinase targeting .
Applications in Medicinal Chemistry
Targeted Cancer Therapy
The compound’s dual ABL1/JAK2 inhibition profile positions it as a candidate for:
-
Combination Regimens: Synergy with BCR-ABL inhibitors (e.g., dasatinib) to overcome resistance.
Central Nervous System (CNS) Penetration
With a calculated Blood-Brain Barrier (BBB) permeation score of 0.56 (Prediction by admetSAR), the compound may address CNS malignancies .
Comparative Analysis with Structural Analogs
Table 3: Bioactivity Comparison
| Compound | ABL1 IC₅₀ (nM) | Solubility (μM) |
|---|---|---|
| This Compound | 120 | 15 (PBS, pH 7.4) |
| (E)-3-(furan-2-yl)-N-(pyridin-4-yl analog) | 450 | 32 |
| Pyrazolo[3,4-b]pyridine derivative | 85 | 9 |
Pyrazine substitution enhances kinase selectivity but reduces aqueous solubility .
Future Perspectives
Optimization Strategies
-
Prodrug Development: Esterification of the acrylamide to improve oral bioavailability.
-
Polypharmacology: Incorporating fluorine atoms to modulate CYP450 metabolism.
Preclinical Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume